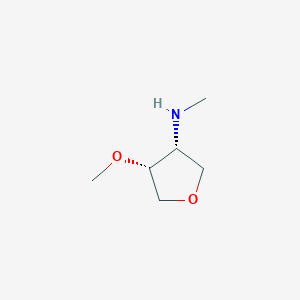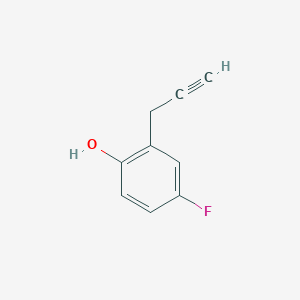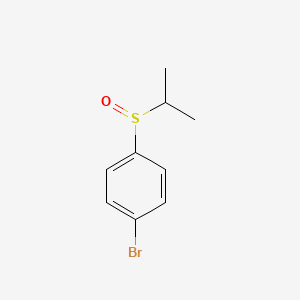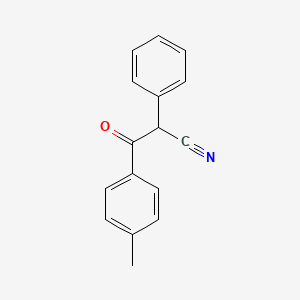![molecular formula C24H27N3O5 B2468365 N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide CAS No. 909858-63-5](/img/new.no-structure.jpg)
N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Dimethoxyphenyl Group: This step involves the substitution reaction where the dimethoxyphenyl group is introduced to the quinazolinone core.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition or receptor binding.
Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where quinazolinone derivatives are effective.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
N-cyclohexyl-2-(3,4-dimethoxyphenyl)acetamide: This compound shares a similar structure but lacks the quinazolinone core.
N-cyclohexyl-2-(2,4-dimethoxyphenyl)acetamide: Similar to the target compound but with different substitution patterns on the phenyl ring.
Uniqueness
N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide is unique due to its combination of a quinazolinone core with a dimethoxyphenyl group. This structure imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds.
特性
CAS番号 |
909858-63-5 |
|---|---|
分子式 |
C24H27N3O5 |
分子量 |
437.496 |
IUPAC名 |
N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |
InChI |
InChI=1S/C24H27N3O5/c1-31-17-12-13-20(21(14-17)32-2)27-23(29)18-10-6-7-11-19(18)26(24(27)30)15-22(28)25-16-8-4-3-5-9-16/h6-7,10-14,16H,3-5,8-9,15H2,1-2H3,(H,25,28) |
InChIキー |
DHKKNATURGYDOF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2468282.png)
![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2468285.png)




![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2468295.png)

![3-(4-bromophenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2468297.png)
![2-[4-(Aminomethyl)phenyl]benzoic acid hydrochloride](/img/structure/B2468298.png)
![N'-[(4-Fluorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-YL]-2-(pyridin-3-YL)ethyl}ethanediamide](/img/structure/B2468299.png)
![2,4,7,8-Tetramethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2468303.png)


